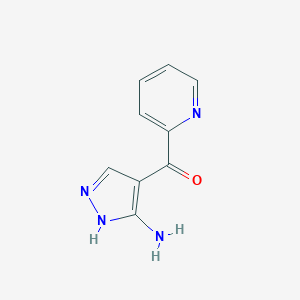

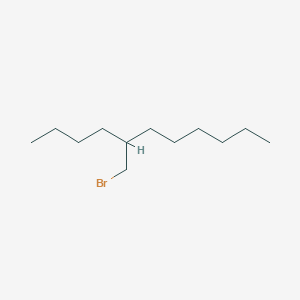

![molecular formula C8H7FN2O B151809 (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 39811-07-9](/img/structure/B151809.png)

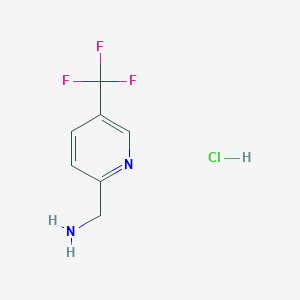

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Structure Analysis

The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols, specifically those with fluorine atoms on the benzene ring, has been reported to be straightforward and generalizable, starting from commercially available precursors. The study detailed the successful synthesis of eight out of nine possible compounds, highlighting the versatility of the approach. X-ray diffraction analysis was employed to determine the molecular and crystalline structures of most of these compounds. This analysis revealed that the presence and arrangement of fluorine atoms significantly influence the formation of intermolecular hydrogen bonds. It was observed that an increase in the number of fluorine atoms correlates with a higher dimensionality of the hydrogen-bonded structure. Additionally, the fluorine atoms contribute to C–F…π interactions, which affect the crystal packing of these compounds. These fluorinated (benzo[d]imidazol-2-yl)methanols are considered excellent bench compounds for further research in various fields, including medicine and materials science, due to their potential in studying structure–property correlations .

Chemical Reactions Analysis

Although the second paper does not directly discuss the chemical reactions of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, it does provide insight into the structure-activity relationships (SARs) of a related compound. The compound , an imidazole 5-lipoxygenase (5-LO) inhibitor, underwent structural modifications to improve its pharmacokinetic and toxicological profiles. The modifications aimed to reduce lipophilicity and enhance metabolic stability, which resulted in a compound with fewer in vivo metabolites, improved bioavailability, and a better toxicological profile. This suggests that structural modifications of fluorinated (benzo[d]imidazol-2-yl)methanols can significantly impact their biological activity and pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated (benzo[d]imidazol-2-yl)methanols are influenced by the presence of fluorine atoms. As mentioned earlier, these atoms affect the hydrogen bonding and crystal packing of the compounds. The study implies that the fluorine atoms may also impact other properties such as solubility, boiling and melting points, and reactivity, although these specific properties are not detailed in the abstract. The influence of fluorine on the properties of these compounds is crucial for their potential applications in medicinal chemistry and material science, as it allows for the fine-tuning of their characteristics for specific purposes .

Aplicaciones Científicas De Investigación

Fluorescence Probes and Coordination Chemistry

A derivative of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, specifically 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, has been synthesized and studied for its fluorescence properties. This compound exhibits strong coordination with Zn2+ ions, resulting in significant fluorescence with a quantum yield of 0.64 and a substantial Stoke's shift. This indicates potential applications in fluorescence-based sensing and bioimaging technologies, particularly for zinc ion detection Zheng Wen-yao, 2012.

Structural Influence in Crystal Engineering

Research on fluorinated (benzo[d]imidazol-2-yl)methanols, including derivatives similar to (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, has revealed the impact of fluorine atoms on intermolecular hydrogen bonding and crystal packing. These studies are crucial in crystal engineering, where understanding how fluorine atoms influence molecular and crystalline structures can aid in designing materials with desired properties for applications ranging from medicinal chemistry to materials science V. Romanov et al., 2020.

Antiproliferative Activity in Cancer Research

Compounds with a core structure of (1H-benzo[d]imidazol-2-yl) have demonstrated significant antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. This suggests potential therapeutic applications of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol derivatives in developing anticancer agents. The ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells highlights their relevance in cancer research and drug development Kishore Mullagiri et al., 2018.

Material Science and Polymer Synthesis

The synthesis of benzimidazole derivatives on ionic liquid support, facilitated by microwave-assisted techniques, has opened new avenues in material science. These methodologies enable the production of diverse benzimidazole-based scaffolds, which could be essential in developing advanced materials and polymers with specific electrical, optical, and thermal properties K. Chanda et al., 2012.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

The future directions for “(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol” and similar compounds could involve further exploration of their potential applications in various fields of research from medicine to materials science . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Propiedades

IUPAC Name |

(6-fluoro-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGVOSSDGZOYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587982 |

Source

|

| Record name | (6-Fluoro-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

39811-07-9 |

Source

|

| Record name | (6-Fluoro-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

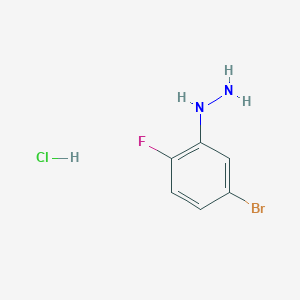

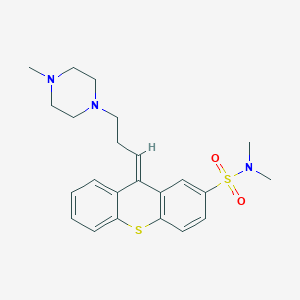

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)